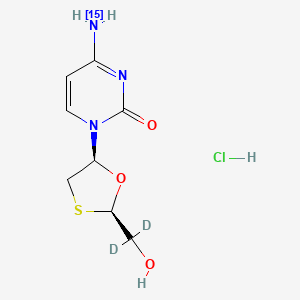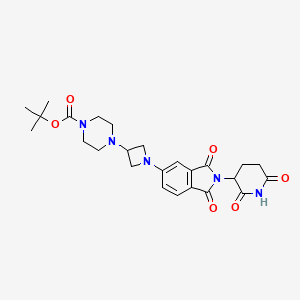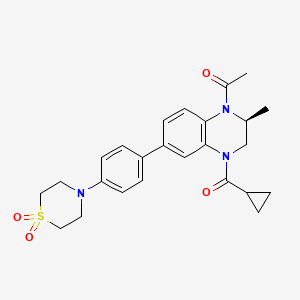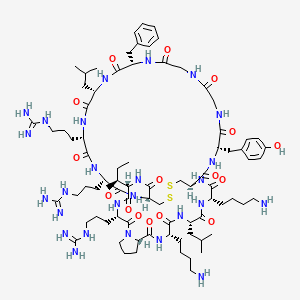
2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxyadenosine-5’-monophosphate. This compound is a nucleic acid AMP derivative and a deoxyribonucleotide found in DNA. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving DNA synthesis and DNA damage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves the incorporation of deuterium into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted nucleotides .
科学的研究の応用
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid interactions and DNA synthesis.
Biology: Helps in understanding the mechanisms of DNA damage and repair.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
作用機序
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves its incorporation into DNA during synthesis. The deuterium labeling allows researchers to track its incorporation and interactions within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The non-deuterated version of the compound.
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium): A compound labeled with both deuterium and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-15N5: A compound labeled with nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound’s interactions within biological systems, offering insights that are not possible with non-labeled compounds .
特性
分子式 |
C10H12Li2N5O6P |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD2 |
InChIキー |
HQPPQRVOFRAJDP-HXHBUSMSSA-L |
異性体SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)








![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)


